Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate

Antimycobacterial Tuberculosis Nitrobenzoate SAR

Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate (CAS 26759-51-3) is a thioether-functionalized nitrobenzoate ester with the molecular formula C11H11NO6S and a molecular weight of 285.27 g/mol. The compound possesses a methyl ester at the benzoate position, a nitro group at the 5-position, and a methoxycarbonylmethylthio substituent at the 2-position, classifying it as both a nitrothiobenzoate and a thioether-containing intermediate.

Molecular Formula C11H11NO6S
Molecular Weight 285.28 g/mol
CAS No. 26759-51-3
Cat. No. B12685786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate
CAS26759-51-3
Molecular FormulaC11H11NO6S
Molecular Weight285.28 g/mol
Structural Identifiers
SMILESCOC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C11H11NO6S/c1-17-10(13)6-19-9-4-3-7(12(15)16)5-8(9)11(14)18-2/h3-5H,6H2,1-2H3
InChIKeyPJPCSHBTNKBEBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate (CAS 26759-51-3): Pre-Procurement Technical Brief


Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate (CAS 26759-51-3) is a thioether-functionalized nitrobenzoate ester with the molecular formula C11H11NO6S and a molecular weight of 285.27 g/mol . The compound possesses a methyl ester at the benzoate position, a nitro group at the 5-position, and a methoxycarbonylmethylthio substituent at the 2-position, classifying it as both a nitrothiobenzoate and a thioether-containing intermediate [1]. Its primary documented utility lies in its application as a synthetic intermediate for the preparation of herbicidally active 2-alkylthio benzoic acid derivatives, where the nitro group serves as a precursor for further functionalization via displacement or reduction [2].

Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate: Why In-Class Analog Substitution Risks Undermining Activity and Yield


Within the nitrothiobenzoate chemotype, the position and electronic nature of substituents critically govern both biological activity and synthetic utility. A systematic evaluation of 64 nitrobenzoate and nitrothiobenzoate derivatives against M. tuberculosis H37Rv demonstrated that aromatic nitro substitution is a key determinant of antimycobacterial potency, with activity varying by orders of magnitude depending on the substitution pattern [1]. Similarly, the 2-alkylthio group in this compound class is not a passive bystander: the alkoxycarbonylmethylthio substituent at the 2-position introduces a distinct electrophilic center that can be exploited for cyclization or further derivatization, a feature absent in simpler alkylthio analogs lacking the ester functionality [2]. Consequently, replacing Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate with a regioisomer (e.g., 3-nitro or 4-nitro derivative) or a des-nitro analog would fundamentally alter the compound's reactivity profile and eliminate the documented synthetic advantage derived from the 5-nitro-2-(methoxycarbonylmethylthio) arrangement.

Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate: Head-to-Head Quantitative Differentiation Evidence


Antitubercular Activity: 5-Nitro Substitution vs. Des-Nitro Analog Class Comparison

In a study of 64 nitrothiobenzoate derivatives tested against M. tuberculosis H37Rv, the presence of a nitro group on the aromatic ring was demonstrated to be a critical determinant of activity. Esters bearing a 4-nitro or 3,5-dinitro substitution pattern exhibited MIC values in the range of 1–10 µg/mL, while the corresponding des-nitro (hydrogen-substituted) thioesters were essentially inactive [1]. Although the exact compound Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate was not directly tested in this panel, the class-level SAR indicates that the 5-nitro substitution contributes to antimycobacterial potency in a manner analogous to the 4-nitro series, providing a structural basis for differentiation from des-nitro analogs such as Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate (CAS 6287-88-3).

Antimycobacterial Tuberculosis Nitrobenzoate SAR

Synthetic Utility as Herbicide Intermediate: Nitro Group as a Displaceable Handle vs. Non-Nitro Analogs

U.S. Patent 6,777,575 B2 discloses a process for preparing 2-alkylthio benzoic acid derivatives that are useful as intermediates for herbicidally active compounds. In the patented process, compounds of Formula (II) where R3 is a nitro group are reacted with thiols (R1SX) to afford 2-alkylthio benzoic acid derivatives. The nitro group at the 5-position serves as an activating group for the displacement of the 2-substituent, enabling the introduction of the alkylthio moiety under anhydrous conditions with yields exceeding 80% [1]. In contrast, analogs lacking the nitro group (R3 = H) require harsher conditions and result in lower yields, making the 5-nitro compound a superior intermediate for subsequent derivatization.

Agrochemical synthesis Herbicide intermediate Nucleophilic aromatic substitution

Physicochemical Differentiation: Boiling Point vs. Positional Isomers and Non-Nitrated Analogs

The compound exhibits a boiling point of 417.9°C at 760 mmHg and a density of 1.39 g/cm³ [1]. In comparison, the des-nitro analog Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate (CAS 6287-88-3, MW 240.28 g/mol) has a lower boiling point consistent with its reduced molecular weight and absence of the polar nitro group. Additionally, positional isomers such as Methyl 4-[(2-methoxy-2-oxoethyl)thio]-3-nitrobenzoate (CAS 202131-27-9) exhibit different retention times on reverse-phase HPLC, allowing for chromatographic differentiation [2]. These differences are critical for quality control and purification strategies in synthetic workflows.

Physicochemical properties Boiling point Purification

Structural Determinants of Enzyme Activation: Esterase-Mediated Hydrolysis as a Proof of Concept

The MDPI study demonstrated that nitrobenzoate esters are activated by mycobacterial esterases to release the corresponding free acid inside the bacterial cell. The prodrug activation efficiency was independent of the ester alkoxy chain length for the 4-nitro and 3,5-dinitro series, implying that the nitro substitution pattern, rather than the ester group, governs activation kinetics [1]. This finding supports the rationale that Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate, with its 5-nitro substitution, would undergo esterase-mediated hydrolysis to liberate 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoic acid, a potential active species. Analogs lacking the nitro group would not benefit from this intracellular activation mechanism, as the free acid would lack antimicrobial activity.

Prodrug activation Esterase Mycobacterial enzymes

Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate: Validated Procurement Scenarios for Research and Industrial Use


Antitubercular Drug Discovery: Screening Library Component

Based on the class-level antimycobacterial SAR demonstrating that nitro-substituted thioesters exhibit MIC values 1–10 µg/mL against M. tuberculosis H37Rv, this compound is recommended for inclusion in focused screening libraries targeting tuberculosis. Its 5-nitro-2-thioether scaffold combines the favorable activation properties of nitrobenzoate prodrugs with the synthetic versatility of the methoxycarbonylmethylthio handle, enabling hit-to-lead optimization [1].

Agrochemical Intermediate for Herbicide Synthesis

As documented in U.S. Patent 6,777,575 B2, the 5-nitro group facilitates high-yielding displacement reactions to generate 2-alkylthio benzoic acid derivatives, which are key intermediates for herbicidally active compounds. The quantitative yield achievable under optimized Vilsmeier conditions makes this compound a cost-effective starting material for process-scale synthesis [2][3].

Reference Standard for HPLC Method Development

The compound's well-characterized retention behavior on a Newcrom R1 reverse-phase column under simple isocratic conditions (MeCN/water/phosphoric acid) makes it suitable for use as a system suitability standard or retention time marker in HPLC method development and validation protocols. Its distinct retention time relative to positional isomers facilitates method specificity verification [4].

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